1,3-Benzothiazol-7-ol
Overview
Description
1,3-Benzothiazol-7-ol is a chemical compound belonging to the benzothiazole family, which comprises a benzene ring fused to a thiazole ring. This compound and its derivatives have been studied for various potential applications due to their interesting chemical and physical properties.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves strategies such as the condensation of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions (Mortimer et al., 2006). This method has been utilized to create a range of 2-phenylbenzothiazoles, showcasing the versatility in synthesizing benzothiazole compounds.
Molecular Structure Analysis
The molecular structure of 1,3-Benzothiazol-7-ol and its derivatives can be examined through techniques such as X-ray diffraction, which reveals that benzothiazole moieties tend to be planar, forming dihedral angles with attached groups, indicating intramolecular interactions that may influence their chemical behavior (Ai et al., 2005).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including N- and C-oxidation, which are significant for understanding their metabolic pathways and mechanism of action in biological systems (Kashiyama et al., 1999). These reactions can alter the chemical properties of benzothiazoles, influencing their biological activity and stability.
Physical Properties Analysis
The physical properties of 1,3-Benzothiazol-7-ol derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. These properties are influenced by the molecular structure and the presence of substituents on the benzothiazole ring, affecting their behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of benzothiazole derivatives, are determined by the electronic structure of the benzothiazole moiety and the nature of substituents attached to it. Quantum chemical modeling and NMR analysis provide insights into these properties, offering predictions about the behavior of these compounds in chemical reactions (Sheikhi & Shahab, 2017).
Scientific Research Applications
Antiproliferative and Apoptosis-Inducing Properties : N-1,3-Benzothiazol-2-ylbenzamide derivatives exhibit antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives, particularly 1k, have shown a proapoptotic effect, especially against MCF-7 cancer cell lines (Corbo et al., 2016).
Antidiabetic Agents : Benzothiazole derivatives have been synthesized and evaluated for their antidiabetic activity. For instance, the compound 7d demonstrated significant glucose-lowering effects in an alloxan-induced diabetic model in rats, showing potential as an antidiabetic agent (Kumar et al., 2017).
Antitumor Activity : Certain benzothiazole derivatives, such as 2-(4-aminophenyl)benzothiazoles, have shown potent antitumor properties with selective growth inhibitory properties against human cancer cell lines. These compounds have been studied for their metabolic formation and biological properties (Kashiyama et al., 1999).
Pharmacological Screening : Benzothiazole and pyrazole moieties have been used in the synthesis of various compounds with potential pharmacological activities. These compounds have been evaluated for their antimicrobial and antioxidant activities (Raparla et al., 2013).
Corrosion Inhibition : 1,3-Benzothiazol-6-ol has been investigated for its adsorption and inhibition behavior in steel corrosion in acidic solutions. It has shown excellent inhibiting features at very low concentrations (Danaee et al., 2019).
Clinical Drug Development : The antitumor benzothiazole prodrug Phortress, derived from benzothiazole compounds, has been developed as a clinical candidate, indicating the therapeutic potential of benzothiazole derivatives in cancer treatment (Bradshaw & Westwell, 2004).
Kinase Inhibition : Selective kinase inhibitors targeting pan-RAF kinase inhibition have been designed using 1,3-benzothiazole derivatives, showing significant cellular activity against mutated BRAF or NRAS cancer cell lines (Okaniwa et al., 2013).
Physiological pH Sensing : Benzothiazole-based aggregation-induced emission luminogens have been used as ratiometric fluorescent chemosensors for detecting physiological pH levels, demonstrating high sensitivity and suitability for detecting pH fluctuation in biosamples (Li et al., 2018).
properties
IUPAC Name |
1,3-benzothiazol-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOZFOSNJSZJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632596 | |
Record name | 1,3-Benzothiazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzothiazol-7-ol | |
CAS RN |
163298-73-5 | |
Record name | 1,3-Benzothiazol-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90632596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazol-7-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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